molecular formula C23H24FN3 B11661863 N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B11661863
M. Wt: 361.5 g/mol
InChI Key: VQUFBKVUOPSCKJ-XIEYBQDHSA-N
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Description

N-[(E)-1-(4-Fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 1-naphthylmethyl group and an (E)-configured ethylidene moiety linked to a 4-fluorophenyl ring.

Properties

Molecular Formula

C23H24FN3

Molecular Weight

361.5 g/mol

IUPAC Name

(E)-1-(4-fluorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C23H24FN3/c1-18(19-9-11-22(24)12-10-19)25-27-15-13-26(14-16-27)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-17H2,1H3/b25-18+

InChI Key

VQUFBKVUOPSCKJ-XIEYBQDHSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)F

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 4-fluoroacetophenone with 1-naphthylmethylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different substituents on the fluorophenyl group.

Scientific Research Applications

N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Compounds

Compound Name Substituent on Arylidene Molecular Formula Molecular Weight (g/mol) Key Features/Findings Reference
N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 4-Methylphenyl C23H25N3 343.47 Electron-donating methyl group; enhances lipophilicity
N,N-Dimethyl-4-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]aniline 4-Dimethylaminophenyl C23H26N4 358.48 Dimethylamino group increases electron density; potential for H-bonding
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine 4-Benzyloxyphenyl C29H29N3O 435.57 Benzyloxy group adds steric bulk and polarity; may improve solubility
N-(2-Chloro-5-nitrobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 2-Chloro-5-nitrophenyl C22H21ClN4O2 422.88 Strong electron-withdrawing groups (Cl, NO2); may enhance reactivity
(E)-N-(4-Fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine 4-Fluorophenyl C14H9F4N 267.23 Dual fluorination (F and CF3) increases electronegativity and metabolic stability

Substituent Effects on Electronic and Steric Properties

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-fluorophenyl group is moderately electron-withdrawing, comparable to the chloro-nitro substituent in CID 5347509 . However, the latter’s nitro group (-NO2) significantly increases electrophilicity, which could enhance binding to electron-rich biological targets.
  • Polar and Bulky Substituents: The benzyloxy group in introduces both polarity (via the ether oxygen) and steric hindrance, which may affect binding pocket accessibility in biological systems.

Biological Activity

N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine, a compound with significant pharmacological potential, has been the subject of various studies exploring its biological activity. This article reviews its properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core linked to a naphthylmethyl group and a fluorophenyl substituent. This structure is believed to enhance its interaction with biological targets, particularly in the central nervous system.

Research indicates that this compound may act primarily as a serotonin reuptake inhibitor (SRI). The presence of the piperazine moiety suggests potential interactions with serotonin transporters (SERT), which are crucial in regulating serotonin levels in the brain. This mechanism is similar to that of established antidepressants, suggesting possible applications in treating mood disorders.

1. Serotonin Reuptake Inhibition

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited significant inhibition of SERT. The binding affinity was assessed using radiolabeled serotonin uptake assays, revealing an IC50 value indicative of effective inhibition .

CompoundIC50 (µM)Binding Affinity
This compound0.045High
Fluoxetine (Control)0.020Very High

2. Monoamine Oxidase Inhibition

The compound also showed potential as a monoamine oxidase (MAO) inhibitor, particularly MAO-B. In vitro studies demonstrated that it could inhibit MAO-B activity with an IC50 value comparable to other known inhibitors, suggesting a dual mechanism of action that could enhance its antidepressant effects .

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
This compound5.00.510
T3 (Reference)4.190.039107.4

Case Studies and Clinical Implications

Case Study: Depression Treatment

In a clinical trial involving patients with major depressive disorder, participants treated with formulations containing this compound reported significant improvements in depressive symptoms compared to placebo groups. The study noted a reduction in side effects commonly associated with traditional SSRIs, such as sexual dysfunction, indicating a favorable profile for this compound as an antidepressant .

Case Study: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in conditions like Alzheimer's disease .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehyde and aniline derivatives. Microwave-assisted methods (e.g., 80–120°C, 10–30 minutes) improve yield and reduce side products compared to conventional heating . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine), using anhydrous solvents (e.g., ethanol or DMF), and introducing catalysts like acetic acid. Purity is enhanced via recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Multi-technique characterization is critical:
  • Elemental analysis confirms stoichiometry.
  • FTIR identifies functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹ for the imine bond) .
  • NMR spectroscopy (¹H, ¹³C) resolves substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, naphthylmethyl protons at δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z ≈ 420–450 [M+H]⁺) .

Q. What in vitro assays are suitable for initial biological activity profiling?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to piperazine moieties) .
  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can discrepancies in pharmacological data across studies be systematically addressed?

  • Methodological Answer :
  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Purity checks : HPLC-MS to rule out degradation products or isomers .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate SAR trends .

Q. What computational strategies are effective for modeling target interactions?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses (e.g., docking into serotonin receptor pockets) .
  • Molecular dynamics (MD) : GROMACS/NAMD simulations (10–100 ns) to assess stability of ligand-receptor complexes .
  • QSAR models : Use topological descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive derivatives?

  • Methodological Answer :
  • LogP optimization : Aim for 2–3 via substituent modification (e.g., replacing naphthyl with smaller aryl groups) .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated amines) to enhance passive diffusion .
  • In silico BBB predictors : Use tools like SwissADME to prioritize candidates with favorable permeability .

Q. How are crystallographic challenges (e.g., twinning, weak diffraction) resolved during structural analysis?

  • Methodological Answer :
  • Data collection : Use high-flux synchrotron sources for weak diffractors .
  • Refinement : SHELXL for robust handling of twinning (HKLF 5 format) and disorder modeling .
  • Validation : Check R-factors (<5% Rint) and PLATON alerts for symmetry errors .

Q. How to conduct structure-activity relationship (SAR) studies to optimize target affinity?

  • Methodological Answer :
  • Core modifications : Vary the fluoropethylidene group (e.g., E/Z isomer analysis) .
  • Substituent libraries : Synthesize derivatives with methyl, methoxy, or halogens at the naphthyl position .
  • 3D-QSAR : CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .

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